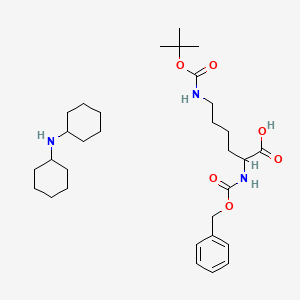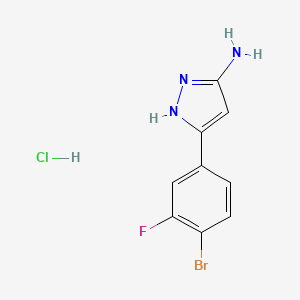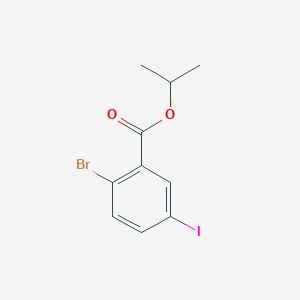![molecular formula C13H9ClN2OS B13694633 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloramine-T to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or interfere with cellular processes, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
4H-pyrano[3,2-h]quinoline: Another heterocyclic compound with potential biological activities.
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C13H9ClN2OS |
|---|---|
分子量 |
276.74 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-5-7-10(8-6-9)16-13(17)15-11-3-1-2-4-12(11)18-16/h1-8H,(H,15,17) |
InChIキー |
DYGRGNCTZCLJEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


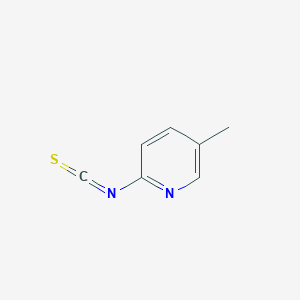
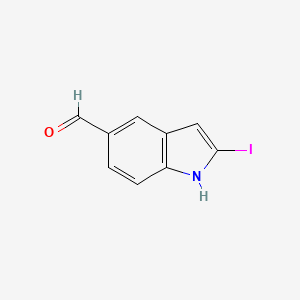
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
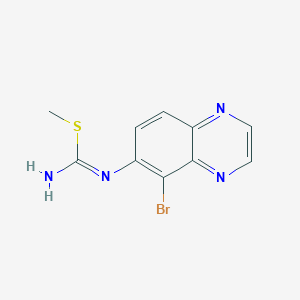
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
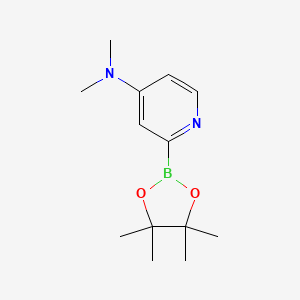
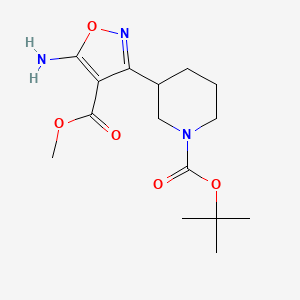
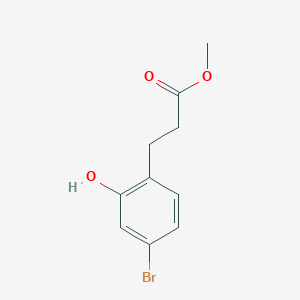
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
